3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide
CAS No.:
Cat. No.: VC10033114
Molecular Formula: C16H13N3O5S2
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N3O5S2 |
|---|---|
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 3-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
| Standard InChI | InChI=1S/C16H13N3O5S2/c1-9-4-3-5-11(14(9)19(21)22)15(20)18-16-17-12-7-6-10(26(2,23)24)8-13(12)25-16/h3-8H,1-2H3,(H,17,18,20) |
| Standard InChI Key | MXITWMCUEWXPPD-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)[N+](=O)[O-] |
Introduction
Synthesis
The synthesis of 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide would likely involve several steps:
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Formation of the Benzothiazole Ring: This can be achieved by cyclizing 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
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Introduction of the Methylsulfonyl Group: Sulfonation using methylsulfonyl chloride in the presence of a base like pyridine.
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Nitration of the Benzamide Moiety: Nitration of the benzamide derivative using a mixture of nitric acid and sulfuric acid.
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Coupling Reaction: The final step involves coupling the benzothiazole derivative with the nitrobenzamide moiety using a coupling agent.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide | C14H11N3O6S2 | 381.4 g/mol | Potential pharmacological applications |
| 5-bromo-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide | C18H13BrN2O4S2 | 465.34 g/mol | No specific biological activity reported |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Potential 5-lipoxygenase inhibitor |
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